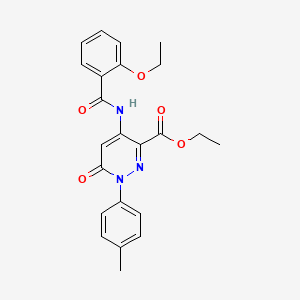

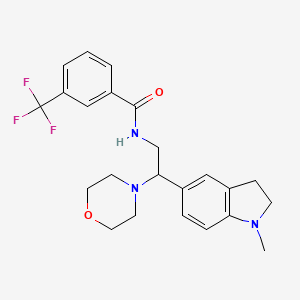

![molecular formula C28H26N4O2S B2723686 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide CAS No. 1052667-30-7](/img/structure/B2723686.png)

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as the one , often involves the condensation of a series of β-keto esters . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-c]quinazolin-5-yl group, a benzyl group, a thio group, and an o-tolyl group. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Research has explored several synthetic pathways to create compounds similar to "2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide". For example, one study detailed the copper-catalyzed C–N coupling and cyclization processes as effective methods for synthesizing benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and benzo[4,5]imidazo[1,2-c]quinazolin-6-amines, showcasing a pathway that might be relevant for creating related quinazoline derivatives under specific conditions (Dao et al., 2017). Similarly, other research has highlighted microwave-mediated heterocyclization to benzimidazo[2,1-b]quinazolin-12(5H)-ones, further illustrating the versatility of synthetic approaches for these compounds (Carpenter, Lam, & Kurth, 2007).

Antitumor Activity

Some novel 3-benzyl-4(3H)quinazolinone analogues have been designed, synthesized, and evaluated for their antitumor activity. These studies demonstrate the potential of quinazolinone derivatives in broad-spectrum antitumor applications, with certain compounds showing significant potency against various cancer cell lines (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Research on new furothiazolo pyrimido quinazolinones derived from visnagenone or khellinone has uncovered their antimicrobial properties. These studies have identified compounds with notable efficacy in inhibiting the growth of bacteria and fungi, showcasing the antimicrobial potential of quinazolinone derivatives (Abu‐Hashem, 2018).

Anticonvulsant Activity

Quinazoline-4(3H)-ones have been evaluated for anticonvulsant activity, with some compounds displaying significant effects in experimental epilepsy models. These findings highlight the therapeutic potential of quinazolinone derivatives in treating seizure disorders, further illustrating the wide-ranging applications of these compounds in medical research (Abuelizz et al., 2017).

Safety And Hazards

This compound is not intended for human or veterinary use and is available for research use only. Therefore, appropriate safety measures should be taken when handling this compound.

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of biological activities exhibited by imidazole-containing compounds , this compound could potentially be of interest in the development of new drugs.

Eigenschaften

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O2S/c1-3-24(26(33)30-21-15-9-7-11-18(21)2)35-28-31-22-16-10-8-14-20(22)25-29-23(27(34)32(25)28)17-19-12-5-4-6-13-19/h4-16,23-24H,3,17H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKYNPYRGRZUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

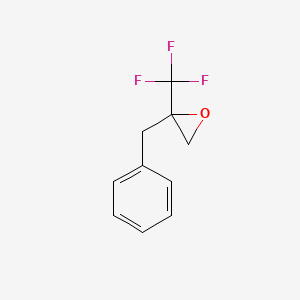

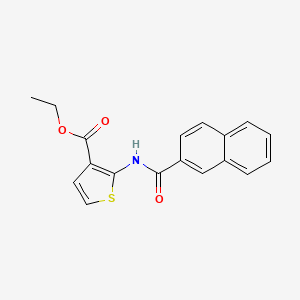

![Methyl 2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2723603.png)

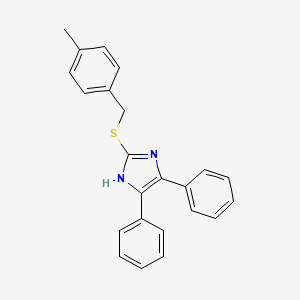

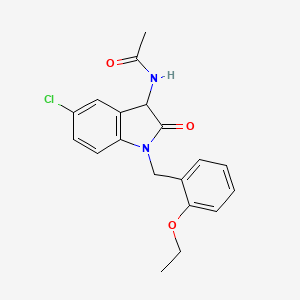

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2723604.png)

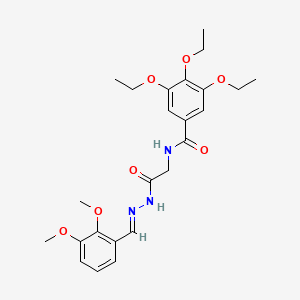

![3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2723609.png)

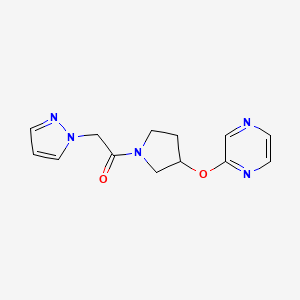

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2723621.png)

![1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2723623.png)